8-Bromo-ADP

描述

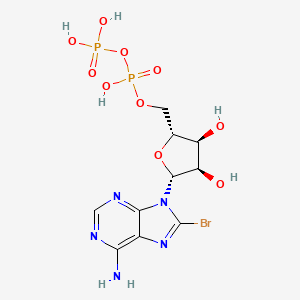

8-溴腺苷-5’-二磷酸是一种合成的核苷酸类似物,属于嘌呤核苷二磷酸类。其特征是在腺苷部分的第 8 位存在一个溴原子。

准备方法

合成路线和反应条件: 8-溴腺苷-5’-二磷酸的合成通常涉及腺苷衍生物的溴化。 一种常见的方法包括用二恶烷中的溴直接溴化腺苷葡萄糖二磷酸,生成 8-溴腺苷 5’-二磷酸 。反应条件要严格控制,以确保在第 8 位选择性溴化。

工业生产方法: 虽然关于 8-溴腺苷-5’-二磷酸的具体工业生产方法没有详细记录,但一般方法涉及在受控条件下进行大规模溴化反应,以确保高产率和纯度。使用色谱等先进的纯化技术对于获得所需产品至关重要。

化学反应分析

反应类型: 8-溴腺苷-5’-二磷酸经历各种化学反应,包括:

取代反应: 第 8 位的溴原子可以在适当条件下被其他亲核试剂取代。

氧化还原反应: 该化合物可以参与氧化还原反应,但关于这些反应的具体细节有限。

常用试剂和条件:

溴化: 二恶烷中的溴通常用于腺苷衍生物的溴化。

取代: 硫醇或胺等亲核试剂可用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,取代反应可以生成各种 8-取代腺苷二磷酸衍生物。

科学研究应用

Scientific Research Applications of 8-Bromo-Adenosine Diphosphate

8-Bromo-adenosine diphosphate (8-Bromo-ADP) is a synthetic nucleotide analog that has garnered significant attention in various scientific research fields due to its unique structural properties and biological activities. This article explores the applications of this compound, focusing on its roles in biochemistry, pharmacology, and potential therapeutic avenues.

Biochemical Research

This compound serves as a crucial tool for understanding nucleotide metabolism and enzyme interactions. It has been shown to inhibit human ADP-dependent glucokinase (ADPGK), an enzyme that plays a significant role in glucose metabolism. The compound acts as a competitive inhibitor, engaging crucial catalytic residues within the active site of ADPGK, thus providing insights into the enzyme's function and potential therapeutic targets for metabolic disorders .

Calcium Signaling Studies

The compound is recognized for its ability to modulate intracellular calcium release through ryanodine receptors (RyRs). As a competitive antagonist of cyclic adenosine diphosphate-ribose (cADPR), this compound influences calcium signaling pathways in various cell types. This modulation is critical for understanding physiological responses such as muscle contraction and neurotransmitter release .

Pharmacological Investigations

This compound is employed in pharmacological studies to explore its effects on smooth muscle function and vascular responses. Research indicates that it can induce opposing effects on calcium signaling, which may have implications for developing treatments for cardiovascular diseases . Its unique pharmacological profile allows researchers to dissect complex cellular signaling mechanisms.

Case Study 1: Inhibition of ADPGK

A study demonstrated that this compound inhibits human ADPGK by binding competitively at its active site. The crystal structure analysis revealed significant conformational changes upon binding, highlighting its potential as a lead compound for developing new inhibitors targeting metabolic pathways involved in cancer .

Case Study 2: Modulation of Calcium Signaling

Research involving vascular smooth muscle cells showed that this compound could differentially affect calcium signaling pathways mediated by RyRs. This finding suggests that the compound may serve as a valuable tool for dissecting the complexities of intracellular calcium dynamics and their implications for vascular health .

作用机制

8-溴腺苷-5’-二磷酸的作用机制涉及它与特定分子靶标的相互作用,例如参与核苷酸代谢的酶。 第 8 位的溴原子可以影响化合物的结合亲和力和活性,从而调节其对生化途径的影响 。

类似化合物:

8-溴腺苷-5’-单磷酸: 具有一个磷酸基团的类似物,用于受体作图研究。

8-溴腺苷-5’-三磷酸: 包含三个磷酸基团,用于涉及能量代谢的研究。

腺苷-5’-二磷酸: 未溴化的类似物,因其在细胞能量传递中的作用而得到广泛研究。

独特性: 8-溴腺苷-5’-二磷酸的独特性在于存在溴原子,这可以显著改变其化学和生物特性,使其与未溴化的对应物相比有所不同。这种修饰允许与分子靶标发生特异性相互作用,使其成为研究中的宝贵工具。

相似化合物的比较

8-Bromoadenosine-5’-Monophosphate: An analog with a single phosphate group, used in receptor mapping studies.

8-Bromoadenosine-5’-Triphosphate: Contains three phosphate groups and is used in studies involving energy metabolism.

Adenosine-5’-Diphosphate: The non-brominated analog, widely studied for its role in cellular energy transfer.

Uniqueness: 8-Bromoadenosine-5’-Diphosphate is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to its non-brominated counterparts. This modification allows for specific interactions with molecular targets, making it a valuable tool in research.

生物活性

8-Bromo-ADP (8-bromo-cyclic adenosine diphosphate) is a synthetic analog of cyclic ADP-ribose (cADPR), which is recognized for its role as a second messenger in calcium signaling pathways. This compound has garnered attention due to its unique pharmacological properties, including its ability to modulate intracellular calcium release through ryanodine receptors (RyRs). This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cellular functions, and relevant case studies.

This compound primarily functions as a competitive antagonist of cADPR, influencing calcium signaling within cells. It has been shown to affect various cellular processes by modulating the release of Ca²⁺ from the sarcoplasmic reticulum (SR). The compound's ability to penetrate cell membranes enhances its effectiveness in research and potential therapeutic applications.

Key Mechanisms:

- Calcium Mobilization : this compound facilitates the release of Ca²⁺ from SR through RyRs, which can lead to diverse physiological responses depending on the cell type and context.

- Pharmacological Profile : Its unique properties allow it to block specific calcium-dependent functions, providing insights into how different SR compartments may deliver distinct calcium signals within cells .

Calcium Signaling

Research has demonstrated that this compound can induce significant alterations in intracellular calcium levels. In a study involving pulmonary artery smooth muscle cells, it was observed that this compound could mediate both dilation and constriction through distinct pathways involving RyRs and IP3 receptors .

Case Studies

- Pulmonary Smooth Muscle Cells : A study explored the dual role of calcium signaling in these cells, revealing that this compound could selectively inhibit one of the opposing functions mediated by RyRs. This suggests that different SR stores may respond uniquely to various signals carried by cADPR .

- T-Lymphocytes : In T-cells, this compound was shown to enhance sustained Ca²⁺ release and facilitate Ca²⁺ entry through TRPM2 channels. This indicates its potential role in immune responses and cellular activation .

Data Tables

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN5O10P2/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVVTFSHHQCHNZ-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946422 | |

| Record name | 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23600-16-0 | |

| Record name | 8-Bromoadenosine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023600160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。